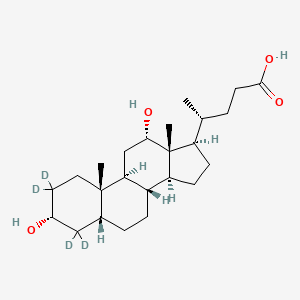
(S)-FTY-720 Phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-FTY-720 Phosphonate typically involves the introduction of a phosphonate group into the FTY-720 molecule. One common method is the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite to form the corresponding phosphonate ester. This reaction is often carried out under mild conditions using a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Michaelis-Arbuzov reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: (S)-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-FTY-720 Phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways.
Medicine: Research focuses on its immunomodulatory properties and potential therapeutic applications in autoimmune diseases.
Industry: It is explored for use in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-FTY-720 Phosphonate involves its interaction with specific molecular targets. The compound is known to modulate sphingosine-1-phosphate receptors, which play a crucial role in immune cell trafficking. By binding to these receptors, this compound can alter the movement and function of immune cells, thereby exerting its immunomodulatory effects .
Comparación Con Compuestos Similares
Fingolimod (FTY-720): The parent compound of (S)-FTY-720 Phosphonate, known for its immunomodulatory properties.
Phosphonate Derivatives: Other phosphonate-containing compounds with similar chemical structures and biological activities.
Uniqueness: this compound is unique due to the presence of the phosphonate group, which enhances its chemical stability and biological activity compared to its parent compound, fingolimod. This modification allows for more targeted and effective interactions with molecular targets, making it a promising candidate for further research and development .
Propiedades
Número CAS |
1142015-10-8 |
|---|---|
Fórmula molecular |
C20H36NO4P |
Peso molecular |
385.485 |
Nombre IUPAC |
[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 |
Clave InChI |
XDSPSYJWGHPIAZ-FQEVSTJZSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Sinónimos |
P-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)


![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)


